

# Ivaltinostat Formic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ivaltinostat, also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] It belongs to the hydroxamic acid class of HDAC inhibitors, which chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. The formic acid salt of Ivaltinostat is a formulation developed to enhance the compound's solubility and stability for research and clinical applications. This guide provides a comprehensive overview of **Ivaltinostat formic** acid, including its mechanism of action, effects on key signaling pathways, experimental protocols, and a summary of its preclinical and clinical data.

# **Chemical Properties and Formulation**

**Ivaltinostat formic** acid possesses improved physicochemical properties compared to the free base, facilitating its use in various experimental and clinical settings.

Formulation for In Vivo Studies:

For preclinical in vivo administration, **Ivaltinostat formic** acid can be formulated in various vehicles. A common formulation involves dissolving the compound in a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent such as PEG300, Tween-80, or corn oil, diluted in saline.[2] For intravenous administration in clinical trials, it is formulated for infusion.[3]



### **Mechanism of Action**

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins. By inhibiting HDACs, Ivaltinostat leads to the hyperacetylation of these proteins, which in turn alters gene expression and affects various cellular processes.[1]

The primary mechanisms through which Ivaltinostat induces anti-tumor effects include:

- Induction of p53-Dependent Apoptosis: Ivaltinostat promotes the accumulation and acetylation of the p53 tumor suppressor protein. Acetylated p53 is activated, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin-protein ligase MDM2.[1][4] The activation of this pathway results in cell cycle arrest and apoptosis.
- Modulation of the Hippo Signaling Pathway: Ivaltinostat has been shown to induce anti-tumor
  effects through the regulation of microRNAs that target the Hippo signaling pathway.[5] This
  pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is
  implicated in cancer.
- Inhibition of Tubulin Deacetylation: In addition to histones, Ivaltinostat also inhibits the
  deacetylation of other proteins, such as tubulin.[1] The acetylation status of tubulin is known
  to affect microtubule stability and function, which can impact cell division and intracellular
  transport.

# Signaling Pathways p53 Signaling Pathway

Ivaltinostat's role as an HDAC inhibitor directly impacts the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. By preventing the deacetylation of p53, Ivaltinostat enhances its stability and transcriptional activity.





#### Click to download full resolution via product page

Caption: Ivaltinostat-mediated inhibition of HDACs leads to p53 acetylation and activation.

## **Hippo Signaling Pathway**

Ivaltinostat also influences the Hippo signaling pathway, which plays a crucial role in controlling cell proliferation and organ size. The downstream effector of this pathway, the transcriptional co-activator with PDZ-binding motif (TAZ), is implicated in oncogenesis.



#### Click to download full resolution via product page

Caption: Ivaltinostat's inhibition of HDACs can modulate TAZ levels, affecting cell proliferation.

## **Quantitative Data**



## **In Vitro Efficacy**

Ivaltinostat has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line            | Cancer Type            | IC50 (μM)     | Exposure Time (hours) | Reference |
|----------------------|------------------------|---------------|-----------------------|-----------|
| SNU-1196             | Cholangiocarcino<br>ma | 0.63          | 72                    | [1]       |
| SNU-1196/GR          | Cholangiocarcino<br>ma | 0.93          | 72                    | [1]       |
| SNU-308              | Cholangiocarcino<br>ma | 1.80          | 72                    | [1]       |
| LNCaP, DU145,<br>PC3 | Prostate Cancer        | Not specified | 48                    | [1]       |
| Calu6                | Lung Cancer            | Not specified | 48                    | [1]       |

## **Clinical Trial Data**

A phase I/II clinical trial investigated Ivaltinostat in combination with gemcitabine and erlotinib for advanced pancreatic ductal adenocarcinoma (PDAC).

| Parameter                                 | Value                         | Reference |
|-------------------------------------------|-------------------------------|-----------|
| Maximum Tolerated Dose (MTD)              | 250 mg/m²                     | [5]       |
| Objective Response Rate (ORR)             | 25.0%                         | [5]       |
| Disease Control Rate (DCR)                | 93.8%                         | [5]       |
| Median Overall Survival (OS)              | 8.6 months (95% CI: 5.3-11.2) | [5]       |
| Median Progression-Free<br>Survival (PFS) | 5.3 months (95% CI: 3.7-5.8)  | [5]       |



# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of Ivaltinostat on cancer cell viability.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Ivaltinostat formic acid
- Dimethyl sulfoxide (DMSO)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
  μL of complete medium and incubate for 24 hours.
- Compound Treatment: Prepare a stock solution of Ivaltinostat formic acid in DMSO.
   Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Add the diluted compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.







- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for determining cell viability after Ivaltinostat treatment using an MTT assay.



## Western Blotting for Protein Expression and Acetylation

This protocol outlines the general steps for analyzing changes in protein expression (e.g., p53, p21, MDM2, TAZ) and acetylation (e.g., acetylated-p53) following Ivaltinostat treatment.

#### Materials:

- Cancer cell line of interest
- Ivaltinostat formic acid
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific for the proteins of interest and their acetylated forms)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis: Treat cells with Ivaltinostat for the desired time. Lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

## Foundational & Exploratory





- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).





Click to download full resolution via product page

Caption: General workflow for analyzing protein expression and modification by Western blot.



## Conclusion

**Ivaltinostat formic** acid is a promising pan-HDAC inhibitor with demonstrated anti-cancer activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving the activation of the p53 pathway and modulation of the Hippo pathway, provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from Ivaltinostat treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Ivaltinostat formic|CAS |DC Chemicals [dcchemicals.com]
- 5. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ivaltinostat Formic Acid: An In-depth Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201730#what-is-ivaltinostat-formic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com